molecular formula C24H43N3O B3923954 N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide

Cat. No.: B3923954
M. Wt: 389.6 g/mol
InChI Key: ZZUYRNWRMXJYSM-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide is a complex organic compound featuring a piperidine nucleus. Piperidine derivatives are known for their significant role in drug discovery and various therapeutic applications . This compound, with its unique structure, holds potential in multiple scientific and industrial fields.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N3O/c28-24(22-10-2-3-11-22)27(18-17-25-14-6-1-7-15-25)20-21-9-8-16-26(19-21)23-12-4-5-13-23/h21-23H,1-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUYRNWRMXJYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide involves several stepsCommon reagents used in these reactions include palladium and rhodium catalysts for hydrogenation and cyclization reactions . Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The piperidine nucleus plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of specific signaling pathways .

Comparison with Similar Compounds

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide can be compared with other piperidine derivatives such as:

    Piperine: Known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

    Matrine: Used for its antiviral and anticancer activities.

    Berberine: Known for its antimicrobial and antidiabetic properties.

    Tetrandine: Exhibits anti-inflammatory and anticancer activities. The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide
Reactant of Route 2
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide

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